Aceprometazine, (R)-

CAS No.: 1254332-66-5

Cat. No.: VC17057863

Molecular Formula: C19H22N2OS

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1254332-66-5 |

|---|---|

| Molecular Formula | C19H22N2OS |

| Molecular Weight | 326.5 g/mol |

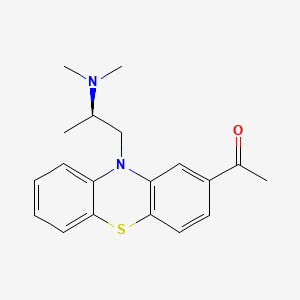

| IUPAC Name | 1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |

| Standard InChI | InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1 |

| Standard InChI Key | XLOQNFNTQIRSOX-CYBMUJFWSA-N |

| Isomeric SMILES | C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |

| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The (R)-enantiomer of aceprometazine features a phenothiazine backbone substituted with a dimethylaminopropyl side chain and an acetyl group at position 2. Its absolute configuration is defined by the (R)-orientation at the chiral center within the side chain, as evidenced by the SMILES notation C[C@H](CN1C2=CC=CC=C2SC3=CC=C(C=C13)C(C)=O)N(C)C . The InChIKey XLOQNFNTQIRSOX-CYBMUJFWSA-N uniquely identifies this stereoisomer in chemical databases .

Table 1: Key Chemical Descriptors of (R)-Aceprometazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂OS |

| Molecular Weight | 326.456 g/mol |

| Defined Stereocenters | 1 (R-configuration) |

| E/Z Centers | 0 |

| Optical Activity | Unspecified in literature |

| UNII Code | 919V0YJO5O |

Synthetic and Regulatory Status

While the racemic mixture (aceprometazine) holds recognition in therapeutic databases for sleep-wake disorders (TTD Drug ID: D06EQP) , regulatory documentation specifically addressing the (R)-enantiomer remains sparse. Patent records indicate its classification as a chemical entity distinct from racemic formulations, with primary application codes including 1254332-66-5 and 44558891 in chemical registries .

Pharmacokinetic Profile in Animal Models

Disposition Kinetics in Camels

Intravenous administration of 0.1 mg/kg acepromazine (as racemic mixture) in Camelus dromedarius revealed enantiomer-agnostic pharmacokinetic parameters with potential relevance to the (R)-form:

-

Distribution Phase: Rapid tissue penetration (t₁/₂α = 0.1 h)

-

Elimination Phase: Prolonged terminal half-life (t₁/₂β = 9.4 h)

-

Volume of Distribution: Extensive extravascular distribution (Vss = 20.01 L/kg)

These parameters suggest high lipid solubility and extensive tissue binding, characteristics that may be amplified in the pure (R)-enantiomer due to stereospecific protein interactions.

Comparative Pharmacokinetics Across Species

When contrasted with equine data:

| Parameter | Camel (Racemate) | Horse (Racemate) |

|---|---|---|

| t₁/₂β (h) | 9.4 | 5.16 |

| MRT (h) | 12.25 | ≤50 |

| Vd (L/kg) | 20.01 | 5.0 |

The 88% greater elimination half-life in camels implies possible species-specific metabolic handling or enantiomer accumulation .

Pharmacodynamic Effects and Clinical Implications

Sedative and Anxiolytic Actions

In camelid models, the racemic mixture induced:

-

Rapid sedation onset (10 min post-injection)

-

Sustained low-medium sedation (1.2 ± 0.61 score for 2 h)

These effects correlate with the compound's high Vd and prolonged MRT, suggesting the (R)-enantiomer may contribute disproportionately to central α₁-adrenergic blockade given stereochemical receptor affinity patterns.

Hematological Modulation

Notable blood parameter changes following racemic acepromazine administration:

| Parameter | Pre-Treatment | 4h Post-Treatment |

|---|---|---|

| Hematocrit (%) | 30.0 ± 2.37 | 16.52 ± 11.62* |

| WBC (×10³/μL) | 8.2 ± 1.1 | 12.6 ± 2.3* |

| Neutrophils (%) | 48 ± 7 | 68 ± 9* |

| Lymphocytes (%) | 42 ± 6 | 24 ± 5* |

The 55% hematocrit reduction suggests splenic erythrocyte sequestration, while leukocyte shifts indicate stereochemically mediated immune modulation.

Immunological Impact and Cellular Mechanisms

Leukocyte Population Dynamics

Flow cytometry analyses revealed:

-

Monocyte Phenotype Shift:

-

Lymphocyte Subset Changes:

These findings suggest (R)-aceprometazine may promote anti-inflammatory monocyte polarization while suppressing adaptive immune responses.

Neutrophil-Lymphocyte Ratio (NLR)

Post-treatment NLR increased from 1.14 to 2.83 (p<0.01), creating a pro-resolution immune environment potentially beneficial in inflammatory conditions but concerning in immunocompromised subjects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume